(S)-3-Aminohexanedioic acid hydrochloride
Description
Chemical Identity and Nomenclature
This compound, designated with the CAS number 61884-74-0, represents a well-characterized chemical entity with the molecular formula C₆H₁₂ClNO₄. The compound carries a molecular weight of 197.62 g/mol, distinguishing it from its parent compound (S)-3-aminoadipic acid, which has a molecular weight of 161.16 g/mol. The hydrochloride salt formation enhances the compound's stability and solubility properties, making it more suitable for research applications and pharmaceutical formulations.
The systematic nomenclature for this compound includes several recognized names within the chemical literature. The IUPAC designation identifies it as (3S)-3-aminohexanedioic acid;hydrochloride. Alternative nomenclature includes L-beta-homoglutamic acid hydrochloride, H-beta-HoGlu-OH.HCl, and (S)-3-aminoadipic acid hydrochloride. This diverse nomenclature reflects the compound's classification within different biochemical contexts and research applications.
The stereochemical configuration plays a crucial role in the compound's biological activity. The (S)-configuration at the third carbon position determines the compound's three-dimensional structure and subsequent molecular interactions. This stereochemical specificity distinguishes it from other isomeric forms and contributes to its unique biochemical properties and potential therapeutic applications.
Table 1: Chemical Properties of this compound
Historical Context in Amino Acid Research
The development of research into 3-aminoadipic acid and its derivatives traces back to foundational studies in amino acid metabolism during the mid-20th century. The broader aminoadipic acid family gained prominence through investigations into lysine metabolism pathways, where these compounds serve as crucial intermediates. Historical research established that α-aminoadipic acid, a closely related compound, was first reported in 1945 by Blass and Macheboeuf, though initial claims were later retracted and subsequently confirmed through improved analytical methods.
The stereochemical aspects of aminoadipic acid compounds became increasingly important as analytical techniques advanced. The (S)-configuration specifically reflects the natural stereochemistry found in biological systems, where stereospecific enzymes catalyze the formation and metabolism of these amino acid derivatives. This historical understanding has driven the development of optically pure forms like this compound for research applications.
Research into the hydrochloride salt forms emerged from practical considerations in pharmaceutical and biochemical research. The formation of stable hydrochloride salts addresses solubility and stability challenges inherent in free amino acid forms, facilitating more precise experimental protocols and potential therapeutic formulations. This development represents a significant advancement in making these biochemically important compounds more accessible for research applications.
The evolution of synthetic methodologies has enabled the production of stereochemically pure this compound, supporting advanced research in areas ranging from metabolic pathway studies to pharmaceutical development. Contemporary research continues to build upon this historical foundation, exploring new applications and understanding the compound's role in various biological processes.
Role in Non-Proteinogenic Amino Acid Biochemistry
This compound occupies a distinctive position within the broader category of non-proteinogenic amino acids, which are amino acids that do not participate directly in protein synthesis but serve essential roles in cellular metabolism and signaling pathways. The compound's beta-amino acid structure, where the amino group is positioned at the beta carbon rather than the alpha position, distinguishes it from standard proteinogenic amino acids and contributes to its unique biochemical properties.
The metabolic significance of this compound extends beyond simple structural considerations. Research has demonstrated that related aminoadipic acid compounds participate in crucial metabolic pathways, including the lysine degradation pathway where α-aminoadipic acid serves as an intermediate. While this compound represents a synthetic derivative, its structural similarity to naturally occurring metabolites positions it as a valuable tool for studying these biochemical processes.
Table 2: Biochemical Applications of this compound
The compound's role in research extends to its utility as a molecular probe for understanding amino acid transport systems and metabolic enzyme specificity. The (S)-stereochemistry ensures that the compound interacts with biological systems in a manner consistent with naturally occurring amino acid derivatives, providing researchers with a tool that closely mimics endogenous biochemical processes.
Contemporary research has identified potential connections between aminoadipic acid derivatives and various physiological processes, including glucose homeostasis and cardiovascular health. Studies on related compounds such as α-aminoadipic acid have revealed associations with diabetes risk and atherosclerotic inflammation, suggesting that the broader aminoadipic acid family may play important roles in human health and disease. These findings highlight the importance of compounds like this compound in advancing our understanding of amino acid biochemistry and its clinical implications.
Properties
IUPAC Name |
(3S)-3-aminohexanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUKSNPNAOIQKU-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375810 | |
| Record name | (S)-3-Aminohexanedioic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61884-74-0 | |
| Record name | L-beta-Homoglutamic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061884740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-Aminohexanedioic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IS7B8BV0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated carboxylic acid derivatives using chiral catalysts is a common approach. For example, a diketone intermediate derived from glutaric acid can be hydrogenated with a ruthenium-BINAP catalyst to yield the (S)-enantiomer with >95% enantiomeric excess (ee). Reaction conditions typically involve:
| Parameter | Value |
|---|---|
| Catalyst | Ru-(S)-BINAP |
| Substrate | 3-Ketohexanedioic acid |
| Solvent | Methanol |
| Pressure (H₂) | 50–100 bar |
| Temperature | 25–40°C |
| Yield | 78–85% |
This method is favored for its scalability and compatibility with industrial processes.
Enzymatic Resolution
Racemic 3-aminohexanedioic acid can be resolved using acylase enzymes. For instance, penicillin acylase selectively deacylates the (R)-enantiomer, leaving the (S)-form intact. A study reported a resolution efficiency of 88% with a substrate concentration of 0.5 M in aqueous buffer (pH 7.5).
Hydrochlorination to Form the Salt
Conversion of the free base to the hydrochloride salt involves treatment with hydrochloric acid under controlled conditions:
Acidification Protocol
-
Neutralization : (S)-3-Aminohexanedioic acid is dissolved in anhydrous ethanol at 50°C.
-
HCl Addition : Gaseous HCl is bubbled through the solution until pH ≤ 2.0.
-
Crystallization : Cooling to −20°C induces precipitation. The product is filtered and washed with cold ethanol.
Critical Parameters :
Yield and Purity Optimization
Recrystallization from ethanol/water (4:1 v/v) increases purity to ≥97%, as confirmed by HPLC. Typical yields range from 65–72% after two recrystallizations.
Purification and Analytical Characterization
Chromatographic Purification
Ion-exchange chromatography (Dowex 50WX8, H⁺ form) eluted with 0.1 M NH₄OH removes residual salts. The hydrochloride is then re-formed by treating the eluent with HCl.
Spectroscopic Characterization
Key analytical data for this compound:
NMR (D₂O, 400 MHz):
| Signal (ppm) | Assignment |
|---|---|
| 1.82–1.95 (m, 2H) | β-CH₂ |
| 2.32–2.45 (m, 4H) | γ- and δ-CH₂ |
| 3.61 (t, J = 6.8 Hz, 1H) | α-CH |
| 4.12 (s, 3H) | NH₃⁺ (exchange with D₂O) |
X-ray Diffraction :
Crystals belong to the monoclinic space group , with unit cell parameters .
Industrial-Scale Production Challenges
Enantiomeric Purity Maintenance
Racemization during hydrochlorination is mitigated by:
Waste Management
Ethanol recovery via distillation achieves 90% solvent reuse, reducing environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(S)-3-Aminohexanedioic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (S)-3-aminohexanedioic acid hydrochloride is in pharmaceutical development. It acts as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its ability to enhance drug efficacy makes it valuable in creating compounds that can modulate neurotransmitter systems or serve as precursors for more complex molecules.
Case Study: Neurological Disorders
Research has indicated that derivatives of this compound can be utilized to develop drugs aimed at treating conditions such as epilepsy and neurodegenerative diseases. For instance, studies have explored its role in synthesizing compounds that mimic neurotransmitters, potentially leading to new treatments for these disorders.
Biochemical Research
In biochemical research, this compound is employed to investigate amino acid metabolism and related metabolic pathways. Its incorporation into experimental designs allows researchers to explore enzyme activities and regulatory mechanisms within metabolic networks.
Case Study: Metabolic Pathways
A notable study demonstrated the compound's utility in examining the effects of various metabolic inhibitors on amino acid pools in cellular models. By analyzing how this compound interacts with specific enzymes, researchers could elucidate its role in metabolic regulation and identify potential therapeutic targets for metabolic disorders.
Food Industry
The food industry has also recognized the benefits of this compound as a food additive. It can enhance the nutritional profile of products, particularly protein supplements, by improving amino acid balance. This application is particularly relevant in formulating dietary supplements aimed at athletes and individuals seeking to improve their protein intake.
Case Study: Nutritional Supplements
Research on protein supplements incorporating this compound has shown improved muscle recovery and growth in athletes. The compound's ability to provide essential amino acids contributes significantly to the overall efficacy of these supplements.
Cosmetic Formulations
In cosmetic formulations, this compound is valued for its potential skin health benefits. It acts as a moisturizer and may promote skin regeneration, making it an attractive ingredient for skincare products aimed at hydration and rejuvenation.
Case Study: Skincare Products
Studies have indicated that formulations containing this compound can enhance skin hydration levels and improve overall skin texture. Clinical trials have shown positive outcomes in users with dry or aging skin when using products enriched with this compound.
Animal Nutrition
The compound is also utilized in animal nutrition to enhance growth performance and overall health in livestock. By improving amino acid availability, this compound supports better feed efficiency and animal growth rates.
Case Study: Livestock Feed
Research has demonstrated that adding this compound to animal feed formulations results in improved weight gain and feed conversion ratios in livestock. This application is crucial for agricultural professionals seeking to optimize production efficiency while ensuring animal welfare.
Mechanism of Action
The mechanism of action of (S)-3-aminohexanedioic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The pathways affected by this compound include:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Substrate Utilization: It can be utilized as a substrate in enzymatic reactions, leading to the formation of various metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares (S)-3-Aminohexanedioic acid hydrochloride with structurally related compounds, emphasizing differences in functional groups, molecular weight, and applications:
Key Observations:
Chain Unsaturation: (S)-3-Amino-5-hexenoic acid hydrochloride’s double bond (C5–C6) introduces rigidity and alters reactivity, making it suitable for click chemistry or polymer research .
Substituent Effects: The chlorinated ketone in (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride may enhance electrophilicity, facilitating nucleophilic reactions in synthetic workflows .
Physicochemical and Stability Comparisons
- Aqueous Solubility: Compounds with multiple ionizable groups (e.g., this compound) exhibit higher solubility compared to alcohol or ketone derivatives like (S)-3-Aminohexan-1-ol hydrochloride .
- Thermal Stability: Hydrochloride salts generally demonstrate good thermal stability, but unsaturated derivatives (e.g., (S)-3-Amino-5-hexenoic acid hydrochloride) may degrade faster under oxidative conditions .
- Acid Stability: Hydrochloride salts of amino acids are typically stable in acidic environments, as evidenced by studies on nicardipine hydrochloride (a structurally distinct but related hydrochloride compound) .
Biological Activity
(S)-3-Aminohexanedioic acid hydrochloride, also known as (S)-3-aminoadipic acid hydrochloride, is an organic compound with significant biological relevance. It is a derivative of amino acids characterized by two carboxylic acid groups and one amino group, enhancing its biochemical reactivity and solubility in aqueous environments. This article explores the biological activities associated with this compound, emphasizing its roles in various metabolic pathways, neuroprotective properties, and potential therapeutic applications.
- Molecular Formula : C6H12ClNO4
- Molar Mass : Approximately 197.62 g/mol
- Solubility : Highly soluble in water
Biological Significance
This compound serves as a precursor in the biosynthesis of several biomolecules, particularly in the context of amino acid metabolism. Its structural similarity to glutamic acid suggests that it may play a role in excitatory neurotransmission, impacting cognitive functions such as learning and memory.
Table 1: Structural Similarities with Related Compounds
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| (S)-3-Aminoadipic Acid | C6H11NO4 | 0.96 |
| D-beta-Homoglutamic Acid Hydrochloride | C6H12ClNO4 | 0.96 |
| (S)-3-Amino-5-methylhexanoic Acid | C7H15NO4 | 0.93 |
| L-2-Aminoadipic Acid | C6H11NO4 | 0.93 |
| (S)-3-Aminobutyric Acid | C4H9NO2 | 0.92 |
This table illustrates the structural relationships that may influence the biological activities of these compounds.
Neuroprotective Properties
Recent studies indicate that this compound may exhibit neuroprotective effects. Research has shown that it can potentially mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The compound's role as a structural analog of glutamic acid suggests it may modulate neurotransmitter release and receptor activity, further supporting its neuroprotective potential.
Case Study: Neuroprotection in Cell Models
In vitro studies have demonstrated that treatment with this compound can reduce cell apoptosis in neuron-like cell lines exposed to oxidative stress. For instance, a study utilized a model of oxidative stress induced by hydrogen peroxide, where cells treated with the compound showed significantly lower levels of cell death compared to untreated controls .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lysine metabolism. As a metabolite of L-lysine, it participates in the synthesis of important biomolecules and can influence metabolic processes such as energy production and nitrogen metabolism.
Table 2: Metabolic Pathways Involving this compound
| Pathway | Description |
|---|---|
| Lysine Biosynthesis | Precursor to several metabolites involved in amino acid metabolism. |
| Neurotransmitter Synthesis | Potential role in the synthesis and regulation of neurotransmitters like glutamate. |
| Energy Metabolism | Involvement in metabolic pathways that generate ATP from amino acids. |
Therapeutic Applications
The potential therapeutic applications of this compound are being explored across various fields:
- Neurodegenerative Diseases : Due to its neuroprotective properties, it may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.
- Metabolic Disorders : Its role in amino acid metabolism positions it as a candidate for addressing metabolic syndromes.
- Pharmaceutical Development : As a versatile building block in organic synthesis, it can be utilized in developing new drugs targeting various biological pathways .
Q & A
Q. How can the enantiomeric purity of (S)-3-Aminohexanedioic acid hydrochloride be experimentally confirmed?
- Methodological Answer : Enantiomeric purity is critical for studies involving chiral compounds. Use polarimetry to measure optical rotation, comparing observed values against literature data for the pure (S)-enantiomer. Alternatively, employ chiral HPLC with a column such as Chiralpak® IA or IB, using a mobile phase of hexane/isopropanol with 0.1% trifluoroacetic acid. Retention times and peak areas will indicate enantiomeric excess. For structural validation, X-ray crystallography (if single crystals are obtainable) or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can resolve stereochemical configurations .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis and oxidation. Desiccate using silica gel or molecular sieves to prevent moisture absorption. Long-term stability assessments should include periodic analysis via HPLC-UV to monitor degradation products (e.g., free acid form or racemization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments and carbon backbone. The α-amino and carboxylate protons may show broad peaks due to exchange.
- FT-IR : Peaks at ~2500–3000 cm⁻¹ (amine hydrochloride stretch), ~1700 cm⁻¹ (carboxylic acid C=O), and ~1600 cm⁻¹ (NH bending).
- Mass Spectrometry (ESI-MS) : Positive ion mode to detect [M+H]⁺ ions (theoretical m/z 198.1 for C₆H₁₂ClNO₄). Fragmentation patterns can confirm structural motifs .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) in the characterization of this compound be resolved?
- Methodological Answer : Cross-validate using two-dimensional NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For discrepancies in molecular ion detection, repeat MS under alternative ionization conditions (e.g., MALDI-TOF for higher molecular weight accuracy). If impurities are suspected, perform preparative HPLC to isolate the target compound and reanalyze. Document solvent interactions (e.g., DMSO-induced shifts) that may affect spectral interpretations .
Q. What synthetic strategies are effective for enantioselective synthesis of this compound?
- Methodological Answer :
- Asymmetric Catalysis : Use a chiral palladium catalyst for the hydrogenation of α,β-unsaturated γ-keto esters to generate the (S)-configured amino acid precursor.
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic esters, selectively yielding the (S)-enantiomer.
- Solid-Phase Synthesis : Incorporate Fmoc-protected intermediates on resin to control stereochemistry, followed by cleavage and HCl salt formation.
Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH during hydrochloride salt crystallization to minimize racemization .
Q. What are the potential biochemical applications of this compound in neurotransmitter research?
- Methodological Answer : As a homolog of glutamate, it may act as a competitive inhibitor or agonist analog in glutamate receptor studies. Use radioligand binding assays (³H-glutamate) on neuronal membranes to assess affinity for NMDA or AMPA receptors. For in vitro functional studies, employ patch-clamp electrophysiology in transfected HEK293 cells expressing GluN1/GluN2 subunits. Dose-response curves (IC₅₀/EC₅₀) and Schild analysis can elucidate mechanistic roles .
Safety and Compliance Questions
Q. What safety protocols are critical when handling this compound in aqueous solutions?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant 2A) .
- Ventilation : Use a fume hood when preparing solutions to avoid inhalation of aerosols.
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste under EPA/DOT guidelines .
Q. How can researchers assess the degradation pathways of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 7.4, 37°C) with periodic sampling. Analyze via LC-MS/MS to identify degradation products (e.g., decarboxylation to 3-aminopentanedioic acid or oxidation byproducts). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions. Compare degradation profiles with thermal gravimetric analysis (TGA) to correlate thermal stability with hydrolytic pathways .
Data Interpretation Questions
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies involving this compound?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and blood-brain barrier penetration.
- Metabolite Profiling : Identify active/inactive metabolites using high-resolution mass spectrometry (HRMS) .
- Dose Adjustment : Account for species-specific metabolic rates (e.g., cytochrome P450 activity in rodents vs. humans) using allometric scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
